molecular formula C18H19N3O3 B5559052 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide

Cat. No.: B5559052
M. Wt: 325.4 g/mol
InChI Key: ZEFNYMBUCYBLDN-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide is a complex organic compound with a unique structure that includes a quinazolinone core and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide typically involves multiple steps. One common method includes the condensation of 3-methoxybenzoic acid with 2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-hydroxybenzamide.

    Reduction: Formation of N-(7,7-dimethyl-5-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
  • 2-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Uniqueness

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the benzamide moiety can influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.

Biological Activity

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following molecular formula: C15H21N3O2C_{15}H_{21}N_{3}O_{2} with a molecular weight of 275.35 g/mol. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry.

Synthesis : The synthesis typically involves multi-step organic reactions that create the quinazolinone core followed by the introduction of various functional groups to enhance biological activity. The specific synthetic route can include:

  • Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives.
  • Dimethyl Group Introduction : Alkylation reactions to introduce the dimethyl group at the 7-position.
  • Attachment of the Methoxybenzamide Group : Nucleophilic substitution reactions to attach the methoxybenzamide moiety.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity. Specific values are summarized in Table 1.
Cell LineIC50 (µM)
MCF-7 (Breast)3.1
HCT116 (Colon)4.4
A549 (Lung)2.2

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Antioxidant Activity

In addition to its antiproliferative properties, this compound has demonstrated antioxidant activity. It was found to reduce oxidative stress markers in vitro more effectively than standard antioxidants like BHT (Butylated Hydroxytoluene). This dual action may contribute to its overall therapeutic potential.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Cycle Arrest : It might induce cell cycle arrest in cancer cells by affecting microtubule dynamics.
  • Reactive Oxygen Species Modulation : By acting as an antioxidant, it may reduce reactive oxygen species (ROS), contributing to decreased cancer cell viability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Effects : A study published in MDPI reported that derivatives similar to this compound showed significant cytotoxicity against various cancer lines with IC50 values ranging from 1.2 to 5.3 µM .
  • Antioxidant Evaluation : Another research highlighted its antioxidative properties through multiple assays indicating a strong ability to scavenge free radicals and reduce oxidative stress .
  • Comparative Analysis : Comparative studies with related compounds have shown that modifications to the chemical structure can enhance or diminish biological activity, emphasizing the importance of specific functional groups in therapeutic efficacy.

Properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-18(2)8-14-13(15(22)9-18)10-19-17(20-14)21-16(23)11-5-4-6-12(7-11)24-3/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFNYMBUCYBLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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